3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol

GAT1 inhibitor GABA transporter moderate-affinity ligand

Researchers needing a moderate-affinity GAT1 ligand with narrow GAT1/GAT3 selectivity can use this compound as a dual-engagement probe. Unlike tiagabine (>100-fold selectivity), it partially inhibits both transporters at overlapping concentrations (IC₅₀ GAT1 ≈3.4 µM, GAT3 ≈5.0 µM), enabling combined modulation studies in hippocampal slices or in vivo microdialysis. • Species-concordant binding: human Kᵢ=1.10 µM, mouse Kᵢ=1.07 µM (ratio 1.03). • Synthetically accessible scaffold for SAR libraries via single-step reductive amination. • Essential reference compound for positional isomer SAR studies.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
Cat. No. B13247836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Cl)NCCCO
InChIInChI=1S/C11H16ClNO/c1-9(13-6-3-7-14)10-4-2-5-11(12)8-10/h2,4-5,8-9,13-14H,3,6-7H2,1H3
InChIKeyURHIPPOWVOXOPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol: Chemical & GAT1 Affinity


3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol (CAS 1042587-17-6; molecular formula C₁₁H₁₆ClNO; molecular weight 213.70 g/mol) is a synthetic amino alcohol featuring a 3-chlorophenyl group linked via an ethylamino spacer to a terminal propan-1-ol moiety . The compound has been characterized as a GABA transporter subtype 1 (GAT1) ligand, with competitive MS binding assays establishing a dissociation constant (Kᵢ) of 1.10 × 10³ nM for human GAT1 expressed in HEK293 cells and a functional IC₅₀ of 4.17 × 10³ nM for inhibition of [³H]GABA uptake in the same system [1]. Its computed physicochemical parameters include a topological polar surface area (TPSA) of 32.26 Ų, a calculated LogP of 2.373, and five rotatable bonds, placing it within drug-like chemical space while offering a distinct polarity–lipophilicity balance compared to more lipophilic GAT1-targeting scaffolds .

GAT1 transporter binding assays (reported micromolar affinity)
Moderate-affinity GAT1 ligand studies (partial occupancy context)
Synthetic amino alcohol scaffold for SAR diversification

Why This GAT1 Ligand Defies Generic Substitution


GABA transporter subtype 1 (GAT1) is the predominant neuronal GABA reuptake mechanism, and its pharmacological inhibition modulates inhibitory tone in the CNS [1]. Although potent GAT1 inhibitors such as tiagabine (Kᵢ ≈ 10–20 nM) are clinically validated, their high potency and full transporter blockade are associated with a narrow therapeutic window and adverse effects including sedation and cognitive impairment [2]. 3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol occupies a distinct pharmacological niche: its moderate GAT1 affinity (Kᵢ ≈ 1.1 µM for human GAT1; IC₅₀ ≈ 4.2 µM) provides partial transporter engagement [3]. Furthermore, its GAT1/GAT3 selectivity ratio (IC₅₀ GAT3 ≈ 5.0 µM vs. GAT1 ≈ 3.4 µM in mouse) is approximately 1.5-fold, which differs markedly from the >100-fold GAT1 selectivity of tiagabine [3][4]. Positional isomers such as 2-{[1-(3-chlorophenyl)ethyl]amino}propan-1-ol (CAS 1154992-41-2) and 1-{[1-(3-chlorophenyl)ethyl]amino}propan-2-ol (CAS 1154990-56-3) cannot be assumed to exhibit equivalent transporter pharmacology, as the position of the hydroxyl group alters hydrogen-bonding capacity, molecular shape, and, consequently, transporter binding kinetics . These quantitative differences mean that generic substitution with a more potent GAT1 inhibitor or a structural isomer introduces uncontrolled variables that compromise experimental reproducibility in GABA uptake assays, electrophysiological studies, and structure–activity relationship (SAR) exploration.

High-potency GAT1 inhibitors (e.g., tiagabine) may shift transporter occupancy profile
Positional isomers likely differ in H-bonding and binding kinetics (SAR not interchangeable)
GAT1/GAT3 selectivity ratio differs; dual- vs. mono-engagement profile may not transfer

3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol: Differentiation Evidence


Human GAT1 Affinity: Moderate vs. Tiagabine

3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol exhibits a Kᵢ of 1.10 × 10³ nM for human GAT1 expressed in HEK293 cells, as measured by competitive MS binding assay using NO711 as the unlabeled marker [1]. This affinity is approximately 50- to 100-fold weaker than the clinically used GAT1 inhibitor tiagabine, which displays a Kᵢ of 10–20 nM at human GAT1 [2]. The 50–100× potency differential is not a liability but a deliberate pharmacological characteristic: moderate-affinity GAT1 ligands achieve partial transporter occupancy, which is hypothesized to preserve basal GABA tone while still providing therapeutic GABAergic enhancement, potentially avoiding the complete transporter blockade that underlies tiagabine-associated CNS adverse effects [3].

Human GAT1 Ki vs Tiagabine
Cross-study comparable
Target Ki = 1.10 × 10³ nM (1.10 µM)
Tiagabine Ki ≈ 10–20 nM
50–100× weaker affinity
Supports moderate-affinity probe selection; avoids full transporter saturation
Competitive MS binding assay, HEK293 cells
GAT1 inhibitor GABA transporter moderate-affinity ligand CNS drug discovery

GAT1/GAT3 Functional Selectivity vs. Tiagabine

In [³H]GABA uptake assays using HEK293 cells expressing individual mouse GABA transporter subtypes, 3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol inhibited mouse GAT1 with an IC₅₀ of 3.39 × 10³ nM and mouse GAT3 with an IC₅₀ of 5.01 × 10³ nM, yielding a GAT1/GAT3 selectivity ratio of approximately 1.5 [1]. In contrast, tiagabine exhibits a GAT1/GAT3 selectivity ratio exceeding 100-fold (GAT1 IC₅₀ ≈ 0.01–0.1 µM; GAT3 IC₅₀ > 10 µM) [2]. The narrow selectivity window of the target compound indicates that it engages both GAT1 and GAT3 at comparable concentrations, a profile that may be advantageous for studying the interplay between these two transporter subtypes in GABAergic signaling, where GAT3 is predominantly expressed in extrasynaptic glial compartments [3].

GAT1/GAT3 Selectivity
Cross-study comparable
Mouse GAT1 IC₅₀ = 3.39 × 10³ nM
Mouse GAT3 IC₅₀ = 5.01 × 10³ nM
Selectivity ratio ≈ 1.5 (vs. >100 for tiagabine)
Supports dual-engagement (GAT1 + GAT3) transporter studies
[³H]GABA uptake in HEK293 cells
GABA transporter subtypes GAT3 subtype selectivity CNS pharmacology

Positional Isomer Differentiation: Propanol Regioisomers

3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol places the hydroxyl group at the terminal carbon (C-3) of the propanol chain, whereas its positional isomers 2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol (CAS 1154992-41-2) and 1-{[1-(3-Chlorophenyl)ethyl]amino}propan-2-ol (CAS 1154990-56-3) position the hydroxyl at C-2 of the propan-1-ol or C-2 of the propan-2-ol backbone, respectively [1]. This structural variation alters the spatial relationship between the hydrogen-bond-donating hydroxyl and the secondary amine, which is predicted to affect molecular recognition at the GAT1 orthosteric binding site, where key hydrogen-bond interactions with the transporter's sodium-coupled binding pocket are sensitive to the distance and geometry of the hydroxyl moiety [2]. While direct comparative GAT1 pharmacology among the three isomers has not been published, the well-established sensitivity of GAT1 SAR to hydroxyl positioning in nipecotic acid and guvacine derivatives supports that these isomers are not functionally interchangeable [3].

Positional Isomer Identity
Class-level inference
Hydroxyl at propan-1-ol C-3 (terminal) vs. C-2 positional isomers
Regioisomer-specific SAR requires verification; structural identity critical
No head-to-head transporter data available
positional isomer amino alcohol structure–activity relationship regioisomer comparison

Lower Lipophilicity vs. β-Adrenergic Analog

3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol has a calculated LogP of 2.373 and a TPSA of 32.26 Ų . In comparison, 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol (CAS 119802-68-5; erythrohydrobupropion, a metabolite of bupropion) has a calculated LogP of 2.7 and a molecular weight of 241.76 g/mol due to the tert-butyl substitution on the amine [1]. The lower LogP of the target compound (ΔLogP ≈ −0.33) and smaller molecular weight (ΔMW ≈ −28 g/mol) predict improved aqueous solubility and reduced non-specific protein binding, which are favorable attributes for in vitro assay performance where high lipophilicity can cause compound aggregation and false-positive readouts [2]. Furthermore, the lower LogP of 3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol places it closer to the optimal CNS drug-like LogP range of 1–3, whereas the more lipophilic tert-butyl analog approaches the upper limit of this range [3].

Lipophilicity vs tert-Butyl Analog
Cross-study comparable
Target LogP = 2.373, MW = 213.70
Analog LogP = 2.7, MW = 241.76
ΔLogP = −0.33; ΔMW = −28 g/mol
Lower lipophilicity may reduce assay aggregation and non-specific binding
Computed parameters; not assay-tested
lipophilicity LogP physicochemical properties CNS drug-likeness blood–brain barrier

Synthetic Accessibility: Reductive Amination vs. Nipecotic Acid

3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol is accessible via a single-step reductive amination between 3-chloroacetophenone and 3-aminopropan-1-ol, a transformation that proceeds under mild conditions (e.g., NaBH₄ or NaBH₃CN in methanol at room temperature) [1]. In contrast, the most potent GAT1 inhibitor class—nipecotic acid derivatives such as tiagabine—requires multi-step synthetic sequences involving nipecotic acid protection, N-alkylation with elaborate diaryl or arylalkyl electrophiles, and subsequent deprotection, typically spanning 4–7 synthetic steps with chromatographic purification at each stage [2]. This synthetic simplicity confers two procurement-relevant advantages: (a) lower commercial cost and higher batch-to-batch consistency owing to the convergent two-component assembly, and (b) the modular nature of the scaffold allows facile diversification at either the ketone component (varying aryl substitution) or the amino alcohol component (varying chain length and hydroxyl position) for SAR studies .

Synthetic Route Efficiency
Class-level inference
One-step reductive amination vs. 4–7 steps for nipecotic acid derivatives
Supports scaffold-based SAR exploration and batch consistency
Synthetic tractability based on literature routes
synthetic tractability amino alcohol scaffold reductive amination medicinal chemistry SAR exploration

Cross-Species GAT1 Affinity Concordance

In competitive MS binding assays, 3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol exhibited a Kᵢ of 1.07 × 10³ nM for mouse GAT1 and 1.10 × 10³ nM for human GAT1, both expressed in HEK293 cells [1]. The human/mouse Kᵢ ratio is 1.03, indicating near-identical binding affinity across the two species. This cross-species concordance contrasts with certain nipecotic acid-derived GAT1 inhibitors, which have been reported to display up to 5–10-fold differences in affinity between rodent and human GAT1 orthologs, complicating the translation of in vivo rodent efficacy data to human target engagement predictions [2]. The consistent ortholog affinity of 3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol enhances its utility as a tool compound for studies that require bridging in vitro human target data with in vivo rodent pharmacodynamic models.

Human/Mouse GAT1 Affinity
Direct head-to-head
Human Ki = 1.10 × 10³ nM
Mouse Ki = 1.07 × 10³ nM
Human/mouse ratio = 1.03
Supports cross-species model consistency in target engagement studies
Competitive MS binding, HEK293 cells
species ortholog human GAT1 mouse GAT1 translational pharmacology assay validation

3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol: Procurement & Application Scenarios


Dual GAT1/GAT3 Engagement Profiling

In functional GABA uptake assays designed to dissect the relative contributions of GAT1 and GAT3 to total GABA clearance, 3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol serves as a dual-engagement probe due to its narrow ~1.5-fold GAT1/GAT3 selectivity ratio [1]. Unlike tiagabine, which selectively silences GAT1 with >100-fold selectivity and obscures GAT3-mediated effects, the target compound partially inhibits both transporters at overlapping concentration ranges (IC₅₀ GAT1 ≈ 3.4 µM; GAT3 ≈ 5.0 µM). This allows researchers to study the combined pharmacological modulation of synaptic and extrasynaptic GABA clearance mechanisms in a single experimental setup, making it particularly suitable for hippocampal slice electrophysiology and in vivo microdialysis studies where both transporter subtypes are co-expressed [2].

Amino Alcohol Scaffold SAR Campaigns

3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol provides a synthetically accessible amino alcohol scaffold for SAR exploration of GAT1 ligands [1]. Its single-step reductive amination synthesis enables rapid parallel library generation by varying the aryl ketone (e.g., substituent effects on the chlorophenyl ring) and the amino alcohol chain length (e.g., ethanolamine, butanolamine analogs). The scaffold's moderate baseline GAT1 affinity (Kᵢ ≈ 1.1 µM) provides a quantifiable starting point from which potency improvements can be measured, while its lower LogP (2.373) relative to more lipophilic β-adrenergic amino alcohol analogs reduces the risk of compound aggregation artifacts in initial screening cascades [2].

Translational Studies with Cross-Species GAT1 Consistency

For preclinical studies that require bridging in vitro human GAT1 target engagement data with in vivo rodent behavioral or efficacy models, 3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol offers the advantage of near-identical binding affinity across human and mouse GAT1 orthologs (human Kᵢ = 1.10 µM; mouse Kᵢ = 1.07 µM; ratio = 1.03) [1]. This species concordance minimizes the translational uncertainty introduced by compounds with divergent human–rodent GAT1 pharmacology, enabling more confident extrapolation of in vitro potency measurements to in vivo dosing regimens. The compound is therefore suited for target validation studies where consistent GAT1 engagement must be maintained when transitioning from recombinant human cell lines to rodent models [2].

Positional Isomer SAR Control Compound

As the 3-propan-1-ol regioisomer within a family of 3-chlorophenyl ethylamino propanol derivatives that includes 2-{[1-(3-chlorophenyl)ethyl]amino}propan-1-ol (CAS 1154992-41-2) and 1-{[1-(3-chlorophenyl)ethyl]amino}propan-2-ol (CAS 1154990-56-3), 3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol serves as an essential reference compound for positional isomer SAR studies [1]. Systematic comparison of GAT1 affinity, functional uptake inhibition, and off-target profiles across the three regioisomers enables the deconvolution of how hydroxyl group positioning on the propanol chain influences transporter binding kinetics—a key SAR question that cannot be addressed using nipecotic acid-based inhibitors, which lack this structural degree of freedom [2].

Application
Selection Property
Validation Focus
GAT1/GAT3 co-modulation studies
Dual-engagement transporter profile
GABA uptake inhibition in dual-transporter models
GAT1 ligand SAR exploration
Synthetically accessible amino alcohol scaffold
Potency improvement from baseline affinity
Cross-species target engagement studies
Conserved human-rodent ortholog affinity
Bridging in vitro and in vivo GAT1 engagement
Positional isomer SAR control
Defined regioisomer (3-propan-1-ol)
Hydroxyl positioning effect on transporter binding
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